

Methyl 2-bromomethylbenzoate CAS number

2417-73-4

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Compound of Interest

Compound Name: Methyl 2-bromomethylbenzoate

Cat. No.: B050980

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An In-Depth Technical Guide to **Methyl 2-bromomethylbenzoate** (CAS 2417-73-4)

Introduction

Methyl 2-bromomethylbenzoate, with CAS number 2417-73-4, is an important bifunctional organic compound. It incorporates both a methyl ester and a reactive bromomethyl group on a benzene ring, positioned ortho to each other. This specific arrangement makes it a highly valuable reagent and building block in organic synthesis, particularly within the pharmaceutical industry. Its utility stems from the benzylic bromide, which is an excellent leaving group, facilitating a wide range of nucleophilic substitution reactions. This guide provides a comprehensive overview of its synthesis, reactivity, applications, and safety protocols, tailored for researchers and professionals in chemical and drug development fields.

Physicochemical and Spectroscopic Data

Methyl 2-bromomethylbenzoate is typically a colorless to pale yellow liquid or a low-melting solid with a distinct aromatic odor.^[1] It is readily soluble in common organic solvents like ethanol, ether, and carbon tetrachloride, but shows limited solubility in water.^[1]

Table 1: Physicochemical Properties

Property	Value	Source(s)
CAS Number	2417-73-4	[1] [2] [3]
Molecular Formula	C ₉ H ₉ BrO ₂	[1] [2] [4]
Molecular Weight	229.07 g/mol	[2] [4]
Appearance	White to light yellow powder or crystal	[1] [5]
Boiling Point	293.9 °C at 760 mmHg (Predicted)	[6]
Density	1.46 g/cm ³ (Predicted)	[6]
SMILES	COC(=O)c1ccccc1CBr	[1] [2] [4]
InChI	InChI=1S/C9H9BrO2/c1-12-9(11)8-5-3-2-4-7(8)6-10/h2-5H,6H2,1H3	[1] [2] [4]

Table 2: Predicted Spectroscopic Data

Spectrum Type	Predicted Data	Source(s)
¹ H-NMR (CDCl ₃)	δ 7.97 (d, 1H, J=7.6 Hz), 7.45-7.52 (m, 2H), 7.38 (dt, 1H, J=1.2 Hz, J=7.6 Hz), 4.96 (s, 2H), 3.95 (s, 3H)	[6]
Monoisotopic Mass	227.97859 Da	[2] [7]

Synthesis of Methyl 2-bromomethylbenzoate

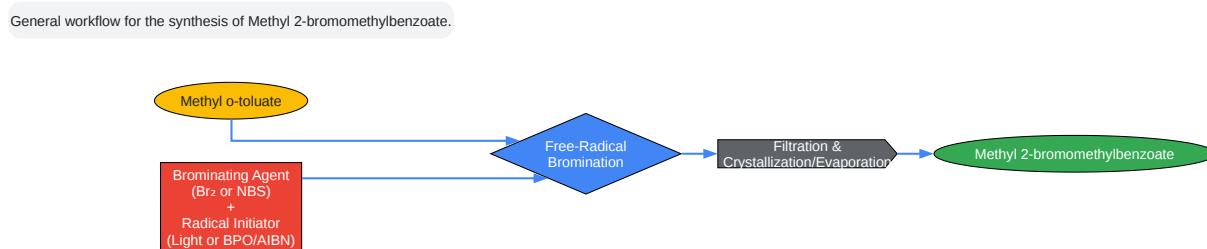
The primary synthetic route to **Methyl 2-bromomethylbenzoate** involves the free-radical bromination of the benzylic methyl group of its precursor, methyl o-toluate (also known as methyl 2-methylbenzoate). This transformation can be achieved through two principal methods: photolytic bromination using elemental bromine and radical-initiated bromination with N-Bromosuccinimide (NBS).

Causality in Synthesis Design

The choice between these methods often depends on laboratory capabilities and safety considerations.

- Photolytic Bromination: This classic method uses liquid bromine, a highly corrosive and toxic reagent. The reaction is initiated by UV or visible light, which homolytically cleaves the Br-Br bond to generate bromine radicals. This method is effective for larger-scale synthesis but requires specialized photochemical equipment and stringent safety measures.[8]
- NBS Bromination: This is often the preferred laboratory-scale method. N-Bromosuccinimide is a crystalline solid that is easier and safer to handle than liquid bromine. It serves as a source of bromine radicals in the presence of a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).[9][10] The reaction proceeds efficiently under thermal conditions, avoiding the need for a dedicated photochemical reactor.

Diagram: General Synthesis Workflow



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Caption: General workflow for synthesizing **Methyl 2-bromomethylbenzoate**.

Experimental Protocol 1: Photolytic Bromination[8]

- **Setup:** Charge a water-jacketed, immersion photolysis vessel equipped with a nitrogen inlet, dropping funnel, and reflux condenser with methyl o-toluate (0.847 mol) and carbon tetrachloride (1 L).
- **Reagent Preparation:** Prepare a solution of bromine (0.849 mol) in carbon tetrachloride (400 mL) and add it to the dropping funnel.
- **Reaction Initiation:** Heat the reaction mixture to reflux. Irradiate the solution with a 600-watt incandescent lamp while slowly adding the bromine solution from the dropping funnel.
- **Reaction Completion:** Once the bromine addition is complete, turn off the lamp and allow the solution to cool to room temperature.
- **Work-up and Purification:** Remove the carbon tetrachloride under reduced pressure. Crystallize the resulting oil from a 1:1 solution of diethyl ether and hexane.
- **Isolation:** Collect the solid product by filtration and wash with hexane to yield the final product (typical yield: ~61%).

Experimental Protocol 2: Radical-Initiated Bromination with NBS[9]

- **Setup:** In a 250 mL round-bottom flask, dissolve methyl o-toluate (10 mmol, 1.50 g) in carbon tetrachloride (80 mL).
- **Reagent Addition:** Add N-bromosuccinimide (NBS) (11 mmol, 1.98 g) and a catalytic amount of benzoyl peroxide (BPO) (0.2 mmol, 48 mg).
- **Reaction:** Heat the mixture to reflux for approximately 1.5 hours, monitoring for the completion of the reaction (e.g., by TLC).
- **Work-up:** After the reaction is complete, cool the mixture and remove the insoluble succinimide by-product by filtration.

- Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield **methyl 2-bromomethylbenzoate**. The reaction is reported to be quantitative.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of **Methyl 2-bromomethylbenzoate** is dominated by the reactivity of the bromomethyl group. As a benzylic halide, the carbon atom bonded to the bromine is highly susceptible to nucleophilic attack. This is due to the ability of the adjacent benzene ring to stabilize the developing partial positive charge in the transition state of an SN2 reaction or the full positive charge of a potential carbocation intermediate in an SN1 pathway.[\[11\]](#)

The primary reaction pathway is a nucleophilic substitution (SN2), where a nucleophile displaces the bromide ion. This makes the compound an excellent electrophile for introducing the 2-(methoxycarbonyl)benzyl moiety into various molecules.

Diagram: SN2 Reaction Mechanism

Caption: Generalized S_N2 reaction of **Methyl 2-bromomethylbenzoate**.

Applications in Drug Development and Organic Synthesis

Methyl 2-bromomethylbenzoate serves as a key intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).

Role as an Alkylating Agent

Alkylating agents are compounds that can transfer an alkyl group to a nucleophilic site.[\[12\]](#)[\[13\]](#) Due to its reactive benzylic bromide, **Methyl 2-bromomethylbenzoate** is an effective agent for the alkylation of amines, phenols, thiols, and other nucleophiles. This reaction is fundamental to building molecular complexity.

Case Study 1: Synthesis of Neuroprotective Agents

This reagent is used in the preparation of piperazine derivatives with potential neuroprotective activity. Specifically, it is a reactant in the synthesis of Methyl 2-((4-(2-(2-methylphenoxy)acetyl)piperazin-1-yl)methyl)benzoate.[\[1\]](#)[\[9\]](#) In this synthesis, the secondary

amine of a piperazine derivative acts as the nucleophile, attacking the benzylic carbon of **Methyl 2-bromomethylbenzoate** to form a new carbon-nitrogen bond.

Case Study 2: Intermediate for Lenalidomide Synthesis

Lenalidomide is an important immunomodulatory drug used to treat multiple myeloma and other cancers. The synthesis of Lenalidomide can involve the reaction of a protected α -aminoglutaramide hydrochloride with a substituted methyl 2-halomethylbenzoate derivative, such as methyl 2-bromomethyl-3-nitrobenzoate.^[14] This reaction forms the core isoindolinone structure of the drug. After the alkylation step, the nitro group is reduced to an amine to yield the final Lenalidomide molecule.^[14]

Safety, Handling, and Storage

Methyl 2-bromomethylbenzoate is a hazardous chemical and must be handled with appropriate precautions.^[15] It is classified as corrosive and can cause severe skin burns and eye damage.^{[2][5]} It is also harmful if swallowed, inhaled, or in contact with skin.^[16]

Table 3: GHS Hazard Information

Hazard Code	Description	Source(s)
H290	May be corrosive to metals	[2][5]
H302	Harmful if swallowed	[2][16]
H312	Harmful in contact with skin	[2][16]
H314	Causes severe skin burns and eye damage	[2][5]
H315	Causes skin irritation	[2][16]
H319	Causes serious eye irritation	[2][16]
H332	Harmful if inhaled	[16]
H335	May cause respiratory irritation	[2][16]

Safe Handling Procedures

- Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood. [15] Facilities should be equipped with an eyewash station and a safety shower.[15]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and chemical safety goggles or a face shield.[5][15][16] If there is a risk of inhalation, use a NIOSH/MSHA-approved respirator.[15]
- First Aid: In case of eye contact, immediately flush with plenty of water for at least 15 minutes.[15] For skin contact, immediately wash with plenty of water while removing contaminated clothing.[15] If ingested, do not induce vomiting and seek immediate medical attention.[15] If inhaled, move the person to fresh air.[16]

Storage and Disposal

- Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[15] Keep the container tightly closed in a designated corrosives area.[5][15]
- Disposal: Dispose of contents and container in accordance with all applicable local, state, and federal regulations.[16]

Conclusion

Methyl 2-bromomethylbenzoate (CAS 2417-73-4) is a versatile and powerful reagent in modern organic synthesis. Its defined structure and high reactivity make it an indispensable building block for constructing complex molecular architectures, particularly in the field of medicinal chemistry for the development of novel therapeutics. A thorough understanding of its synthesis, reactivity, and handling protocols is essential for its safe and effective use in the laboratory. The continued application of this intermediate is expected to contribute to advancements in drug discovery and materials science.

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